

Spectroscopic and Biosynthetic Insights into p-Coumaroyl- β -D-glucose: A Technical Guide

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Compound of Interest

Compound Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)prop-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and biosynthetic origin of p-Coumaroyl- β -D-glucose, a naturally occurring phenolic glycoside. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of p-Coumaroyl- β -D-glucose relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete, unified experimental dataset from a single source is not readily available in the public domain, this section compiles and presents the most relevant available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. The following tables summarize the reported ^1H and ^{13}C NMR chemical shifts for (E)-p-coumaroyl-1-O- β -D-glucopyranoside.

Table 1: ¹H NMR Spectroscopic Data of (E)-p-Coumaroyl-1-O-β-D-glucopyranoside

Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
p-Coumaroyl Moiety			
2	7.49	d	8.5
3	6.83	d	8.5
5	6.83	d	8.5
6	7.49	d	8.5
7 (α)	6.38	d	15.9
8 (β)	7.64	d	15.9
Glucose Moiety			
1'	5.65	d	8.0
2'	3.52	t	8.0
3'	3.47	t	8.0
4'	3.42	t	8.0
5'	3.49	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.69	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data of (E)-p-Coumaroyl-1-O-β-D-glucopyranoside

Atom No.	Chemical Shift (δ , ppm)
p-Coumaroyl Moiety	
1	126.1
2	131.2
3	116.5
4	160.8
5	116.5
6	131.2
7 (α)	115.4
8 (β)	145.8
9 (C=O)	167.2
Glucose Moiety	
1'	95.5
2'	74.3
3'	78.1
4'	71.2
5'	78.9
6'	62.4

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of p-Coumaroyl- β -D-glucose is expected to show characteristic absorption bands for hydroxyl, ester carbonyl, alkene, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for p-Coumaroyl- β -D-glucose

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H (hydroxyls)	Stretching
~1700	C=O (ester)	Stretching
~1630	C=C (alkene)	Stretching
~1605, ~1515	C=C (aromatic)	Stretching
~1250-1000	C-O (ester, ether, alcohol)	Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds containing chromophores such as aromatic rings and conjugated systems.

Table 4: Expected UV-Vis Absorption Maxima for p-Coumaroyl-β-D-glucose

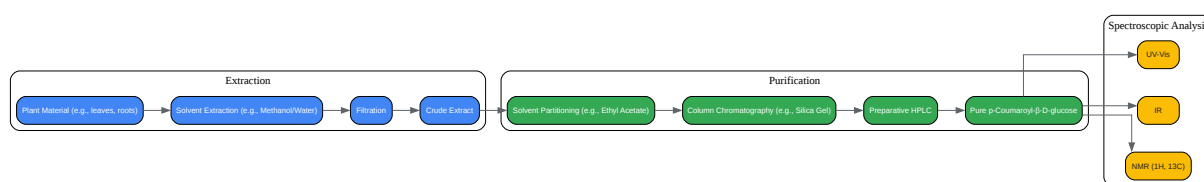
Solvent	λ _{max} (nm)	Chromophore
Methanol or Ethanol	~310-315	p-Coumaroyl moiety
~225-230	p-Coumaroyl moiety	

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. This section outlines the general procedures for the isolation and spectroscopic analysis of p-Coumaroyl-β-D-glucose from a plant source.

Isolation of p-Coumaroyl-β-D-glucose

The isolation of p-Coumaroyl-β-D-glucose typically involves extraction from a plant matrix followed by chromatographic purification.



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Figure 1: General workflow for the isolation and spectroscopic analysis of p-Coumaroyl-β-D-glucose.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

- **Sample Preparation:** The purified compound is dissolved in a suitable deuterated solvent, such as acetone-d₆/D₂O (9:1, v/v).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

- **Sample Preparation:** A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

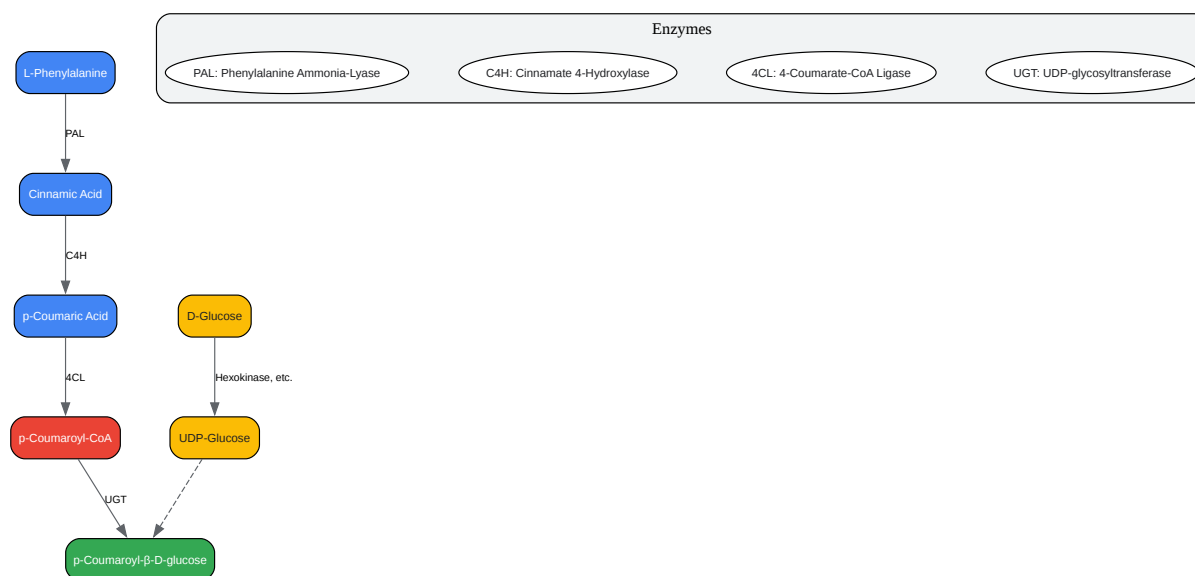
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

UV-Vis Spectroscopy:

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
- **Instrumentation:** The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance is measured over a wavelength range of approximately 200-600 nm.

Biosynthesis of p-Coumaroyl- β -D-glucose

p-Coumaroyl- β -D-glucose is a product of the phenylpropanoid pathway, a major metabolic route in plants responsible for the synthesis of a wide variety of phenolic compounds. The biosynthesis starts from the amino acid L-phenylalanine and D-glucose.



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Figure 2: Biosynthetic pathway of p-Coumaroyl-β-D-glucose.

This guide provides a foundational understanding of the spectroscopic characteristics and biosynthetic origin of p-Coumaroyl-β-D-glucose. Further research to obtain a complete and verified set of experimental spectroscopic data from a single, well-characterized sample is encouraged to enhance the utility of this information for the scientific community.

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